Cas no 952518-97-7 (4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine)

4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrrolopyrimidine core with a pyrazole substituent. This structure imparts significant versatility in medicinal chemistry and drug discovery, particularly as a key intermediate or scaffold for kinase inhibitors and other biologically active molecules. Its rigid, planar architecture enhances binding affinity to target proteins, while the pyrazole moiety offers additional sites for functionalization, enabling tailored modifications for improved pharmacokinetic properties. The compound's high purity and stability make it suitable for rigorous synthetic applications. Its relevance in oncology and inflammation research underscores its utility as a valuable building block in the development of novel therapeutic agents.
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine structure
952518-97-7 structure
Product name:4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
CAS No:952518-97-7
MF:C9H7N5
Molecular Weight:185.185380220413
MDL:MFCD20683197
CID:3164197
PubChem ID:24963938

4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine 化学的及び物理的性質

名前と識別子

    • 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
    • 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole
    • 4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
    • FCH1264961
    • 4-(4-pyrazolyl)pyrrolo[2,3-d]pyrimidine
    • 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl-1H-pyrazole
    • 7H-Pyrrolo[2,3-d]pyrimidine, 4-(1H-pyrazol-4-yl)-
    • 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (ACI)
    • EN300-128079
    • P16066
    • SY099167
    • 952518-97-7
    • Ruxolitinib impurity-1
    • 4-(4-pyrazolyl)-7H-pyrrolo[2,3-d]pyrimidine
    • HY-W059210
    • CNB51897
    • AKOS030238216
    • SCHEMBL171455
    • AS-53092
    • Z6E6DS58KR
    • 7H-Pyrrolo[2,3-d]pyrimidine, 4-(1H-pyrazol-4-yl)- (ACI); 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (ACI)
    • CS-0051064
    • SB40530
    • MFCD20683197
    • 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
    • MDL: MFCD20683197
    • インチ: 1S/C9H7N5/c1-2-10-9-7(1)8(11-5-12-9)6-3-13-14-4-6/h1-5H,(H,13,14)(H,10,11,12)
    • InChIKey: FKZDJXVOWLWXHB-UHFFFAOYSA-N
    • SMILES: N1NC=C(C2C3=C(NC=C3)N=CN=2)C=1

計算された属性

  • 精确分子量: 185.07014524g/mol
  • 同位素质量: 185.07014524g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 209
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.2
  • XLogP3: 0.6

4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-128079-1.0g
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole
952518-97-7
1g
$1113.0 2023-05-24
Enamine
EN300-128079-0.1g
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole
952518-97-7
0.1g
$980.0 2023-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93040-500MG
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
952518-97-7 97%
500MG
¥ 1,531.00 2023-04-12
Ambeed
A375023-100mg
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
952518-97-7 97%
100mg
$110.0 2025-02-28
Ambeed
A375023-1g
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
952518-97-7 97%
1g
$385.0 2025-02-28
eNovation Chemicals LLC
D572401-10G
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole
952518-97-7 97%
10g
$1570 2024-05-23
TRC
B530530-5mg
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole
952518-97-7
5mg
$ 133.00 2023-04-18
Enamine
EN300-128079-0.05g
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole
952518-97-7
0.05g
$935.0 2023-05-24
Enamine
EN300-128079-10.0g
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole
952518-97-7
10g
$4791.0 2023-05-24
Enamine
EN300-128079-250mg
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole
952518-97-7
250mg
$1024.0 2023-10-01

4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 90 °C; 1 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
Preparation of 4- (1H-pyrazole-4-yl) -7H-pyrrole [2,3-d] pyrimidine
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  2 h, rt → 100 °C
Reference
Small molecule compound, preparation and application in preparation of medicine for alleviating autoimmune and allergic diseases thereof
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  2 h, rt → 100 °C
Reference
Preparation of small molecule compounds
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium ethoxide
Reference
Preparation method of (7R)-4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine as key intermediate of baricitinib for treating rheumatoid arthritis
, China, , ,

Synthetic Circuit 5

Reaction Conditions
Reference
Preparation of deazapurines as inhibitors of Janus kinases (JAK).
, World Intellectual Property Organization, , ,

4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials

4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products

4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine 関連文献

4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidineに関する追加情報

Comprehensive Overview of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 952518-97-7)

The compound 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 952518-97-7) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This pyrrolopyrimidine derivative, characterized by its fused pyrazole and pyrrolopyrimidine rings, serves as a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

In recent years, the scientific community has shown growing interest in 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine due to its role in modulating key biological pathways. Researchers frequently search for terms like "pyrrolopyrimidine derivatives in cancer therapy" or "kinase inhibitors with pyrazole moieties," reflecting the compound's relevance in oncology and signal transduction research. Its structural similarity to purine bases also makes it a subject of study in nucleotide mimicry and enzyme inhibition.

The synthesis of CAS No. 952518-97-7 typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling and cyclization processes. These methods are often optimized for yield and purity, as highlighted in publications addressing "efficient synthesis of pyrrolopyrimidine scaffolds." The compound's solubility, stability, and reactivity profile make it suitable for further derivatization, a topic frequently explored in medicinal chemistry forums.

From a pharmacological perspective, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine has demonstrated promising activity in preclinical studies. Its ability to interact with ATP-binding sites of various kinases aligns with current trends in "small molecule drug discovery" and "precision medicine approaches." The compound's pyrazole moiety contributes to its binding affinity, while the pyrrolopyrimidine core enhances its pharmacokinetic properties.

Analytical characterization of this compound involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. Researchers investigating "structural elucidation of heterocyclic compounds" often reference these methods when working with CAS No. 952518-97-7. The compound's spectral data and crystallographic parameters are valuable for structure-activity relationship (SAR) studies.

In the context of intellectual property, several patents mention 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate or active pharmaceutical ingredient. This aligns with frequent searches for "patented pyrrolopyrimidine compounds" and "novel kinase inhibitor scaffolds." The compound's patent landscape reflects its commercial potential in therapeutic areas like inflammation and metabolic disorders.

Environmental and safety assessments of CAS No. 952518-97-7 indicate that proper handling procedures should be followed, though it doesn't fall under hazardous material classifications. This information responds to common queries about "handling protocols for research chemicals" while emphasizing responsible laboratory practices.

The future research directions for 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine may include exploration of its enantiomeric forms, prodrug development, and combination therapies. These possibilities address emerging trends in "chiral drug development" and "synergistic therapeutic approaches," demonstrating the compound's ongoing relevance in pharmaceutical innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:952518-97-7)4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
A1068236
Purity:99%/99%
はかる:1g/5g
Price ($):346.0/1213.0